(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide

Catalog No.
S12271974
CAS No.
M.F
C16H19N3O5
M. Wt
333.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-di...

Product Name

(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c1-5-18(6-2)16(20)12(10-17)7-11-8-13(19(21)22)15(24-4)14(9-11)23-3/h7-9H,5-6H2,1-4H3/b12-7+

InChI Key

KDNHSHGGEPUGHX-KPKJPENVSA-N

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])C#N

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])/C#N

(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide is a synthetic organic compound with the molecular formula C16_{16}H18_{18}N3_{3}O5_{5}. It features a cyano group, a nitrophenyl moiety, and a diethylamide structure, which contribute to its chemical properties and biological activity. This compound is closely related to Entacapone, a known inhibitor of catechol-O-methyltransferase, which is used in the treatment of Parkinson's disease. The presence of methoxy and nitro groups on the phenyl ring enhances its pharmacological profile by influencing its electronic properties and solubility.

Typical for acrylamides, including:

  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's biological activity.

These reactions are significant for modifying the compound to enhance its efficacy or reduce toxicity in pharmaceutical applications.

(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide exhibits biological activities primarily due to its structural similarity to Entacapone. As a catechol-O-methyltransferase inhibitor, it may influence dopamine metabolism in the brain, which is crucial for managing Parkinson's disease symptoms. Studies have indicated that modifications in the molecular structure can lead to variations in potency and selectivity against different biological targets.

Several synthesis methods have been explored for (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide:

  • Condensation Reaction: The compound can be synthesized by condensing 3,4-dimethoxy-5-nitrobenzaldehyde with N,N-diethyl cyanoacetamide in the presence of a base. This method typically yields high purity and good yields under mild conditions.
  • Amine-Mediated Demethylation: Another approach involves demethylating precursors under nucleophilic attack conditions, allowing for the selective modification of methoxy groups adjacent to nitro groups.

These methods highlight the versatility and efficiency of synthetic pathways available for producing this compound.

The primary application of (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide lies in pharmaceutical research as a potential drug candidate for treating neurological disorders such as Parkinson's disease. Its role as a catechol-O-methyltransferase inhibitor positions it as a valuable tool for enhancing dopaminergic activity in patients. Additionally, it may serve as an intermediate in synthesizing other biologically active compounds.

Interaction studies involving (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide focus on its binding affinity and inhibitory effects on catechol-O-methyltransferase. Research indicates that structural modifications can significantly impact binding interactions with this enzyme, potentially leading to increased therapeutic efficacy or reduced side effects. Investigations into its interactions with other neurotransmitter systems may also provide insights into its broader pharmacological effects.

Similar compounds include:

  • Entacapone: A well-known catechol-O-methyltransferase inhibitor used clinically for Parkinson's disease treatment.
  • Tolcapone: Another catechol-O-methyltransferase inhibitor with a different side effect profile and liver toxicity concerns.
  • Benzamide derivatives: Various benzamide compounds exhibit similar biological activities but differ in their pharmacokinetic properties.
Compound NameStructure FeaturesBiological Activity
(E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamideCyano group, diethylamideCatechol-O-methyltransferase inhibition
EntacaponeSimilar structure with hydroxyl groupsCatechol-O-methyltransferase inhibition
TolcaponeContains a different aromatic ringCatechol-O-methyltransferase inhibition
Benzamide derivativesVarying side chainsDiverse biological activities

The uniqueness of (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide lies in its specific combination of functional groups that may enhance selectivity and efficacy compared to other compounds in its class.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

333.13247072 g/mol

Monoisotopic Mass

333.13247072 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types